

Technical Support Center: Optimizing Protein Refolding with Mesna Buffers

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Compound of Interest

Compound Name: 2-Mercaptoethanesulfonic acid

Cat. No.: B1222739

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For researchers, scientists, and drug development professionals, achieving high yields of correctly folded proteins is a critical yet often challenging step. Poor refolding can lead to protein aggregation and loss of function, hindering downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Mesna-based buffers for protein refolding, particularly for proteins containing disulfide bonds and C-terminal thioesters.

Frequently Asked Questions (FAQs)

Q1: What is a Mesna/diMESNA redox buffer and why is it used in protein refolding?

A Mesna/diMESNA redox buffer is a solution containing the reduced form of Mesna (**2-mercaptoethanesulfonic acid**) and its oxidized disulfide form, diMESNA (2,2'-dithiobis(ethanesulfonate)). This combination creates a redox couple that facilitates the correct formation of disulfide bonds in proteins during refolding. Its refolding efficiency is comparable to the commonly used glutathione (GSH/GSSG) redox couple.^{[1][2][3]} The primary advantage of the Mesna/diMESNA system is its compatibility with proteins possessing a C-terminal thioester, a functional group crucial for native chemical ligation (NCL). Unlike glutathione, Mesna does not cause significant transthioesterification and subsequent hydrolysis of the protein's thioester functionality.^[1]

Q2: When should I consider using a Mesna/diMESNA buffer over a traditional GSH/GSSG buffer?

You should strongly consider using a Mesna/diMESNA buffer when refolding proteins that have a C-terminal thioester intended for subsequent native chemical ligation.[1][2][3] Using a GSH/GSSG buffer in such cases can lead to the loss of the thioester group, rendering the protein unsuitable for NCL.[1] For proteins with disulfide bonds but without a C-terminal thioester, both systems can be effective, though the Mesna/diMESNA couple offers a viable alternative.

Q3: Can Mesna buffers be used for refolding proteins that do not contain disulfide bonds?

The primary role of the Mesna/diMESNA redox couple is to facilitate the correct formation of disulfide bonds. If your protein of interest does not contain any cysteine residues or disulfide bonds, the inclusion of a redox buffer is generally unnecessary. In such cases, a standard refolding buffer without a redox component would be more appropriate.

Q4: How do I prepare and store Mesna/diMESNA refolding buffers?

Mesna is commercially available, while diMESNA may need to be synthesized.[1] To prepare the refolding buffer, dissolve Mesna and diMESNA in the desired buffer (e.g., Tris-HCl or MOPS) at the appropriate pH. A common starting ratio for the reduced (Mesna) to oxidized (diMESNA) form is 3:1.[1] It is recommended to prepare the buffer fresh before use. If storage is necessary, it should be kept at 4°C for short periods, though long-term stability studies are not extensively documented in the context of protein refolding. Opened vials of Mesna may oxidize upon exposure to air, forming dimesna.[4]

Troubleshooting Guides

Issue 1: Low Refolding Yield

Low recovery of active protein is a frequent challenge in refolding experiments. Several factors related to the Mesna buffer and the overall process can contribute to this issue.

Potential Cause	Troubleshooting Suggestion
Suboptimal Mesna/diMESNA Concentration	<p>The optimal concentration of the redox couple can be protein-dependent. For on-column refolding, a concentration of 30 mM Mesna and 10 mM diMESNA has been shown to be effective for Ribonuclease A, representing a balance between thiol-induced cleavage and refolding efficiency.^[1] For dilution refolding, lower concentrations, such as 3 mM Mesna and 1 mM diMESNA, have been used successfully. ^[1] It is advisable to screen a range of concentrations to find the optimal condition for your specific protein.</p>
Incorrect Mesna to diMESNA Ratio	<p>A 3:1 ratio of Mesna to diMESNA is a common starting point, mimicking the ratio found in the cell's periplasm.^[1] However, this ratio may need to be optimized. An imbalance in the redox couple can either lead to incomplete disulfide bond formation or excessive reduction of existing correct bonds.</p>
Inappropriate pH of the Refolding Buffer	<p>The pH of the refolding buffer influences the rate of disulfide bond formation. For dilution refolding of RNase A, a pH of 8.0 has been used effectively.^[1] For on-column refolding and cleavage, a pH of 6.0 has been reported.^[1] The optimal pH is often a compromise between protein stability, solubility, and the efficiency of the thiol-disulfide exchange reaction. It is recommended to screen a pH range around the initial reported values.</p>
Presence of Interfering Substances	<p>Ensure that the protein solution is free from residual denaturants or other chemicals from the solubilization step that might interfere with the refolding process. Buffer exchange or dialysis prior to refolding can be beneficial.</p>

Issue 2: Protein Aggregation

Protein aggregation is a major competitor to correct folding and a primary reason for low yields.

Potential Cause	Troubleshooting Suggestion
High Protein Concentration	High protein concentrations favor intermolecular interactions, leading to aggregation. Try reducing the protein concentration during the refolding step.
Suboptimal Buffer Composition	The inclusion of certain additives can help suppress aggregation. Consider adding agents such as L-arginine (0.5-1 M) and/or L-glutamate, which are known to increase protein solubility and reduce aggregation. The compatibility of these additives with Mesna buffers should be empirically tested for your specific protein.
Incorrect Temperature	Temperature can significantly impact both folding kinetics and aggregation. While room temperature is often used, performing the refolding at a lower temperature (e.g., 4°C) may slow down aggregation and favor correct folding.
Inefficient Removal of Denaturant	Rapid removal of denaturants like urea or guanidinium hydrochloride can sometimes shock the protein into an aggregated state. A stepwise dialysis or a gradual dilution approach might be beneficial.

Experimental Protocols & Data

Protocol 1: On-Column Refolding and Purification of RNase A with a C-terminal Thioester

This protocol is adapted from the work of Bastings et al. (2008) and describes the simultaneous refolding and purification of RNase A fused to an intein-chitin binding domain (CBD).[1]

Methodology:

- **Column Preparation:** Equilibrate a 10 mL chitin column with 10 column volumes (100 mL) of column buffer (e.g., 20 mM HEPES, 500 mM NaCl, 1 mM EDTA, pH 7.0).
- **Loading:** Load the cell extract containing the RNase A-intein-CBD fusion protein onto the column.
- **Washing:** Wash the column with 10 column volumes (100 mL) of column buffer to remove unbound proteins.
- **Refolding and Cleavage:** Quickly flush the column with 2.5 column volumes of refolding/cleavage buffer (50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, 30 mM MESNA, 10 mM diMESNA, pH 6.0).
- **Incubation:** Incubate the column for three days at room temperature to allow for refolding and intein-mediated cleavage.
- **Elution:** Elute the refolded RNase A with a C-terminal Mesna-thioester using 10 column volumes of cleavage buffer (50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0).

Quantitative Data Summary:

The following table summarizes the enzymatic activity of RNase A after on-column refolding with different concentrations of Mesna/diMESNA, maintaining a 3:1 ratio.[\[1\]](#)

Mesna Concentration (mM)	diMESNA Concentration (mM)	Relative RNase A Activity (%)
3	1	~50
30	10	100
75	25	~60
75	0	0

Protocol 2: Refolding of RNase A by Dilution

This protocol, also adapted from Bastings et al. (2008), compares the refolding efficiency of the Mesna/diMESNA redox couple with the traditional GSH/GSSG system.^[1]

Methodology:

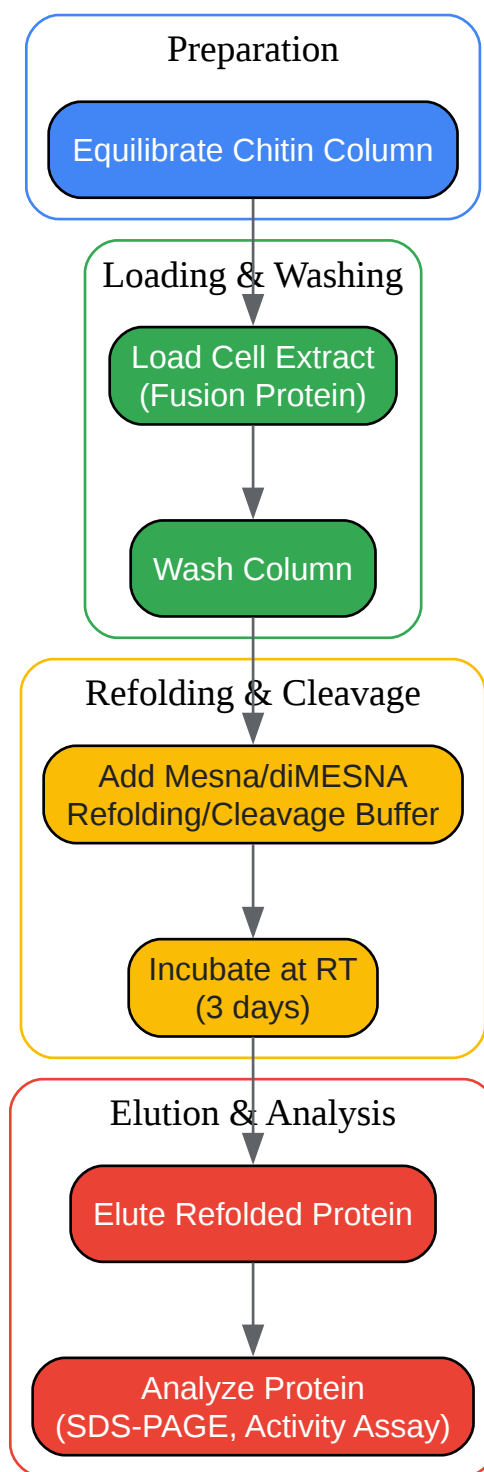
- **Unfolding:** Unfold purified RNase A in a denaturing buffer containing 6 M guanidinium hydrochloride (Gu-HCl) and a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
- **Refolding:** Add the unfolded RNase A solution in small aliquots to a 40 mL refolding buffer (100 mM Tris-HCl, 100 mM NaCl, pH 8.0) with constant stirring. The refolding buffer should contain either:
 - 3 mM Mesna and 1 mM diMESNA
 - 3 mM reduced glutathione (GSH) and 1 mM oxidized glutathione (GSSG)
- **Incubation:** Stir the mixture overnight at room temperature.
- **Activity Assay:** Measure the enzymatic activity of the refolded RNase A to determine the refolding efficiency.

Quantitative Data Summary:

The table below shows a comparison of the refolding efficiencies for RNase A using the two different redox buffers.^[1]

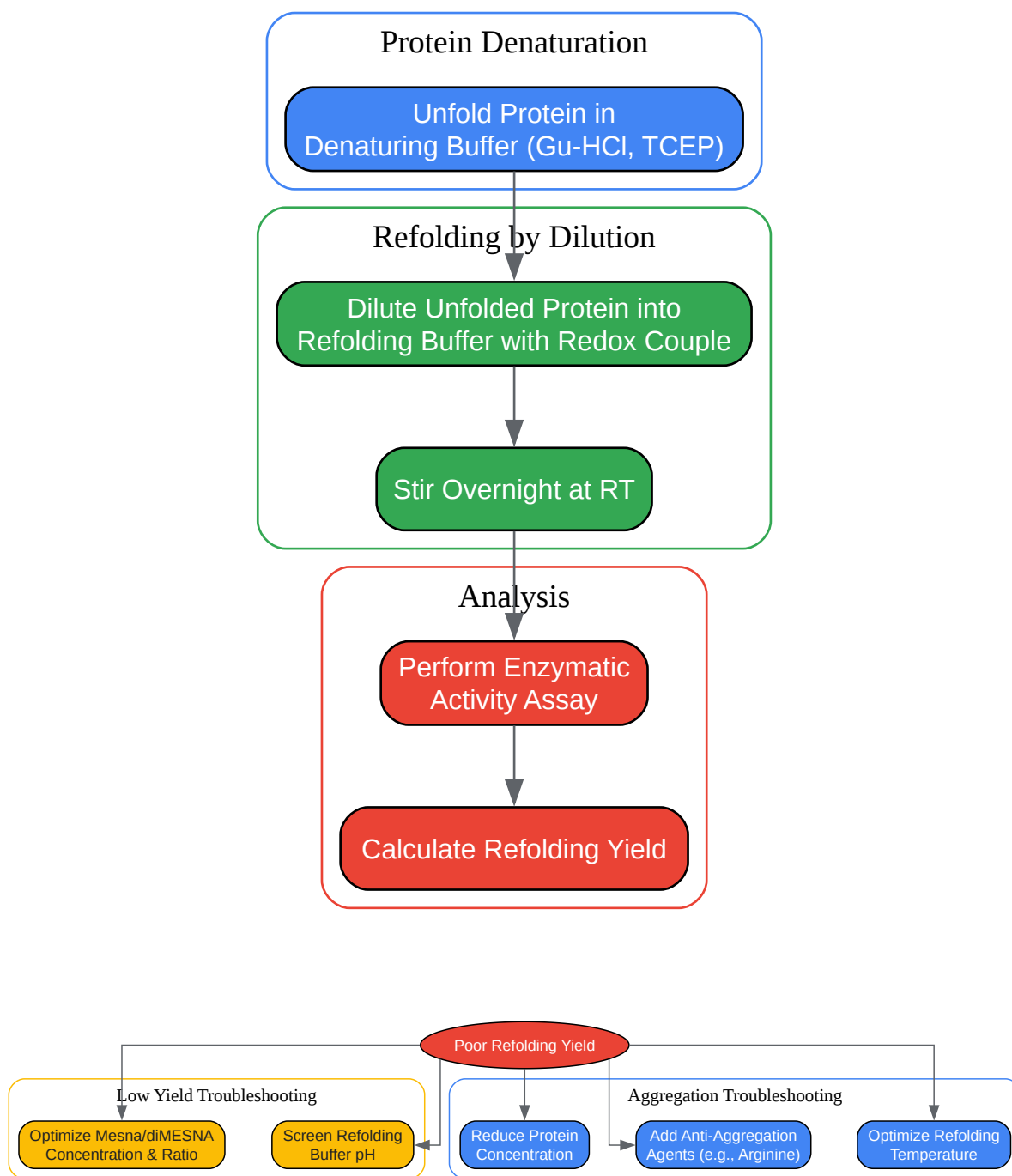
Redox Buffer	Refolding Efficiency (%)
3 mM Mesna / 1 mM diMESNA	58 ± 5
3 mM GSH / 1 mM GSSG	72 ± 5

Visualizations



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Caption: Workflow for on-column protein refolding and purification using a Mesna/diMESNA buffer.



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